molecular formula C19H20N4 B2540868 2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2379996-91-3

2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2540868
CAS No.: 2379996-91-3
M. Wt: 304.397
InChI Key: OSGSSNCTIUVHDP-UHFFFAOYSA-N
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Description

2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is part of the imidazo[4,5-b]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde . The resulting intermediate is then subjected to a series of alkylation reactions under phase transfer catalysis conditions to introduce the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, bioavailability, and specificity for certain molecular targets .

Properties

IUPAC Name

3-methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-22-17-16(8-5-9-20-17)21-18(22)23-12-19(13-23)10-15(11-19)14-6-3-2-4-7-14/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGSSNCTIUVHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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